Cas no 899998-29-9 ((3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate)

(3,5-Dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate is a specialized synthetic intermediate with potential applications in medicinal chemistry and drug discovery. Its structure combines a 3-acetylindolizine core with a carbamoylmethyl ester linkage and a 3,5-dimethoxyphenyl substituent, offering versatility for further functionalization. The electron-rich dimethoxyphenyl group may enhance solubility and influence binding interactions, while the acetylindolizine moiety provides a rigid scaffold for structural optimization. This compound is particularly valuable for researchers exploring indolizine-based pharmacophores, as it allows for precise modifications to study structure-activity relationships. Its synthetic accessibility and well-defined reactivity make it a practical building block for developing novel bioactive molecules.
(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate structure
899998-29-9 structure
商品名:(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate
CAS番号:899998-29-9
MF:C21H20N2O6
メガワット:396.393305778503
CID:5441280

(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • OUYCACYTOODDHI-UHFFFAOYSA-N
    • (3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate
    • インチ: 1S/C21H20N2O6/c1-13(24)19-11-17(18-6-4-5-7-23(18)19)21(26)29-12-20(25)22-14-8-15(27-2)10-16(9-14)28-3/h4-11H,12H2,1-3H3,(H,22,25)
    • InChIKey: OUYCACYTOODDHI-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OCC(NC2=CC(OC)=CC(OC)=C2)=O)=O)=C2N(C=CC=C2)C(C(C)=O)=C1

(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3167-0056-5mg
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3167-0056-1mg
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3167-0056-10mg
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3167-0056-25mg
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3167-0056-2mg
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3167-0056-20μmol
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3167-0056-4mg
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3167-0056-40mg
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
40mg
$140.0 2023-04-27
Life Chemicals
F3167-0056-75mg
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
75mg
$208.0 2023-04-27
Life Chemicals
F3167-0056-5μmol
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
899998-29-9 90%+
5μl
$63.0 2023-04-27

(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate 関連文献

(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylateに関する追加情報

Introduction to (3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate (CAS No. 899998-29-9)

The compound (3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate, identified by its CAS number 899998-29-9, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a combination of aromatic and heterocyclic moieties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.

At the core of this compound's chemical identity lies its unique arrangement of functional groups. The presence of a dimethoxyphenyl group contributes to its hydrophobic properties, while the carbamoylmethyl and 3-acetylindolizine-1-carboxylate moieties introduce polar and acidic characteristics. Such a blend of functionalities makes it an attractive candidate for further exploration in synthetic chemistry and pharmacological studies.

In recent years, there has been a growing interest in indolizine derivatives due to their demonstrated biological activity. The indolizine scaffold, characterized by a bicyclic structure containing nitrogen, has shown promise in various therapeutic contexts. Specifically, derivatives of indolizine have been investigated for their potential roles in modulating neurological disorders, cardiovascular diseases, and even certain types of cancer. The compound under discussion incorporates elements that enhance its solubility and bioavailability, making it a compelling subject for further research.

The (3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate molecule has been synthesized through a multi-step process that involves careful selection of reagents and reaction conditions. The synthesis pathway is designed to maximize yield while maintaining high purity standards. Advanced techniques such as chromatography and spectroscopy are employed to ensure the compound's integrity throughout the manufacturing process.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have hypothesized that its structural features could interact with specific biological targets, thereby exerting therapeutic effects. Preliminary computational studies have suggested that the compound may exhibit inhibitory activity against certain enzymes and receptors implicated in disease pathways. These findings have spurred further investigation into its pharmacological profile.

The role of computational chemistry in understanding the behavior of complex molecules cannot be overstated. Molecular modeling techniques have been utilized to predict how (3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate interacts with biological targets at the molecular level. These simulations provide valuable insights into binding affinities and potential side effects, guiding experimental design and optimizing drug candidates for clinical trials.

In vitro studies have begun to uncover the compound's biological activity. Initial assays have shown that it demonstrates moderate efficacy in inhibiting certain enzymatic pathways relevant to inflammation and oxidative stress. These findings align with the growing interest in developing small-molecule inhibitors that can modulate these pathways without significant off-target effects. The compound's dual functionality—combining hydrophobic and polar interactions—appears to contribute to its selectivity.

The future direction of research on this compound includes exploring its potential as an intermediate in the synthesis of more complex drug molecules. By modifying specific functional groups or introducing additional moieties, chemists can generate libraries of derivatives with tailored properties. Such an approach is central to modern drug discovery efforts, where diversity is key to identifying compounds with optimal therapeutic profiles.

Ethical considerations are also paramount in pharmaceutical research. Ensuring that synthetic pathways are sustainable and that environmental impact is minimized are critical priorities. The synthesis of (3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate has been optimized for efficiency, reducing waste and energy consumption where possible. This commitment to sustainability reflects broader industry trends toward greener chemistry practices.

The collaboration between academic researchers and industrial partners is essential for translating laboratory discoveries into viable therapeutics. The development of new compounds often requires interdisciplinary expertise, combining insights from organic chemistry, medicinal chemistry, pharmacology, and biotechnology. The research on this particular molecule exemplifies this collaborative approach, with multiple teams contributing to its synthesis, characterization, and initial testing.

In conclusion, the compound (3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate (CAS No. 899998-29-9) represents a promising entry point for further exploration in pharmaceutical research. Its unique structural features and preliminary biological activity make it an intriguing candidate for developing new treatments for various diseases. As research continues to uncover more about its properties and potential applications, this molecule is poised to play a significant role in advancing therapeutic strategies.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited